molecular formula C20H25ClN2OS B15142719 Lucanthone-d4 (hydrochloride)

Lucanthone-d4 (hydrochloride)

Cat. No.: B15142719
M. Wt: 381.0 g/mol
InChI Key: LAOOXBLMIJHMFO-QJUQVXHISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lucanthone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the lucanthone molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of lucanthone-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Lucanthone-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include hycanthone and other metabolites that retain the therapeutic properties of the parent compound .

Scientific Research Applications

Lucanthone-d4 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lucanthone-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H25ClN2OS

Molecular Weight

381.0 g/mol

IUPAC Name

4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2;

InChI Key

LAOOXBLMIJHMFO-QJUQVXHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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